Cas no 5043-19-6 (8-aminonaphthalene-2-carboxylic acid)

8-aminonaphthalene-2-carboxylic acid structure
5043-19-6 structure
Product Name:8-aminonaphthalene-2-carboxylic acid
CAS No:5043-19-6
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD18413487
CID:364903
PubChem ID:13440887
Update Time:2025-04-24

8-aminonaphthalene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarboxylic acid, 8-amino-
    • 8-Amino-2-naphthoic acid
    • 8-aminonaphthalene-2-carboxylic acid
    • SCHEMBL689325
    • 5043-19-6
    • SY273202
    • DTXSID90540925
    • MFCD18413487
    • EN300-116573
    • PBWULNOSRHQTHZ-UHFFFAOYSA-N
    • MDL: MFCD18413487
    • Inchi: 1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14)
    • InChI Key: PBWULNOSRHQTHZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=CC=CC(=C2C=1)N)=O

Computed Properties

  • Exact Mass: 187.06337
  • Monoisotopic Mass: 187.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32

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Additional information on 8-aminonaphthalene-2-carboxylic acid

Comprehensive Guide to 2-Naphthalenecarboxylic acid, 8-amino- (CAS No. 5043-19-6): Properties, Applications, and Market Insights

2-Naphthalenecarboxylic acid, 8-amino- (CAS No. 5043-19-6) is a specialized organic compound with significant applications in pharmaceuticals, dyes, and advanced material synthesis. This aromatic carboxylic acid derivative is gaining attention due to its unique structural properties and versatility in chemical reactions. Researchers and industry professionals are increasingly interested in 8-amino-2-naphthoic acid for its potential in developing novel compounds with enhanced functionalities.

The molecular structure of 2-Naphthalenecarboxylic acid, 8-amino- features both a carboxylic acid group and an amino group on the naphthalene ring system, making it a valuable intermediate in organic synthesis. Recent studies highlight its importance in creating fluorescent dyes and pharmaceutical intermediates, particularly in the development of anti-inflammatory and antimicrobial agents. The compound's ability to form stable complexes with various metals has also sparked interest in coordination chemistry applications.

In the pharmaceutical sector, 8-amino-2-naphthoic acid derivatives are being explored for their potential biological activities. The compound serves as a building block for more complex molecules that may interact with specific enzyme systems. Current research focuses on optimizing the synthesis of 2-Naphthalenecarboxylic acid, 8-amino- to improve yield and purity, addressing one of the most common questions from researchers about this compound's production methods.

The dye industry utilizes 2-Naphthalenecarboxylic acid, 8-amino- as a precursor for creating vibrant, lightfast colors. Its molecular structure allows for modifications that can produce dyes with specific absorption characteristics, making it valuable for textile coloration and ink formulations. Environmental considerations in dye manufacturing have led to increased demand for intermediates like this that can contribute to more sustainable production processes.

From a market perspective, the global demand for 8-amino-2-naphthoic acid is steadily growing, particularly in regions with strong pharmaceutical and specialty chemical industries. Suppliers are focusing on developing more efficient purification techniques to meet the increasing requirements for high-purity grades. The compound's price trends and availability are frequently searched topics among procurement specialists and research scientists.

Analytical characterization of 2-Naphthalenecarboxylic acid, 8-amino- typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods help verify the compound's identity and purity, which are critical factors for its various applications. Recent advancements in analytical instrumentation have improved the detection limits for impurities in naphthalene derivatives, ensuring better quality control.

Storage and handling recommendations for 5043-19-6 emphasize protection from moisture and light to maintain stability. While not classified as hazardous under standard conditions, proper laboratory practices should be followed when working with this chemical. Many users search for information about the compound's solubility profile and compatible solvents, which is important for various experimental protocols.

The future outlook for 2-Naphthalenecarboxylic acid, 8-amino- appears promising, with potential applications emerging in organic electronics and advanced material science. Its conjugated π-electron system makes it interesting for developing organic semiconductors and conductive polymers. Research institutions and chemical companies are actively investigating new derivatives that could lead to breakthroughs in these cutting-edge technologies.

Environmental impact studies of 8-amino-2-naphthoic acid and its derivatives are becoming increasingly important as regulatory requirements tighten. The compound's biodegradation pathways and ecotoxicological profile are subjects of ongoing research, addressing concerns about sustainable chemical production. These aspects are particularly relevant to companies aiming to improve their environmental stewardship in chemical manufacturing.

For researchers considering 2-Naphthalenecarboxylic acid, 8-amino- for their projects, numerous synthetic protocols are available in the literature. The compound's reactivity allows for various functional group transformations, making it a versatile starting material. Common modifications include esterification, amidation, and diazotization reactions, which expand its utility in different chemical contexts.

Quality specifications for CAS 5043-19-6 typically include parameters such as purity (often ≥98%), melting point range, and limits for specific impurities. Different industries may require customized specifications depending on their particular applications. The availability of analytical standards for this compound facilitates accurate quantification in various matrices.

Patent analysis reveals growing intellectual property activity surrounding 2-Naphthalenecarboxylic acid, 8-amino- derivatives, particularly in pharmaceutical applications. Companies are developing proprietary synthesis methods and novel compounds based on this chemical scaffold, indicating its continuing relevance in innovation-driven sectors.

Academic interest in 8-amino-2-naphthoic acid remains strong, with numerous recent publications exploring its chemistry and applications. The compound serves as an excellent case study for teaching important concepts in organic chemistry, including aromatic substitution patterns and the effects of substituents on carboxylic acid reactivity.

Supply chain considerations for 5043-19-6 include evaluating supplier reliability, batch-to-batch consistency, and regional availability. Many purchasers search for information about alternative sources and potential substitutes, especially during periods of market fluctuation or supply disruption.

In conclusion, 2-Naphthalenecarboxylic acid, 8-amino- represents an important intermediate with diverse applications across multiple industries. Its unique combination of functional groups on the naphthalene ring system provides numerous opportunities for chemical modification and innovation. As research continues to uncover new potential uses for this compound, its significance in specialized chemical applications is likely to grow further.

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